molecular formula C6H7N3O3 B3373416 2-(3-carbamoyl-1H-pyrazol-1-yl)acetic acid CAS No. 1006458-58-7

2-(3-carbamoyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B3373416
CAS RN: 1006458-58-7
M. Wt: 169.14 g/mol
InChI Key: WJWZEEMMYTYUFA-UHFFFAOYSA-N
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Description

“2-(3-carbamoyl-1H-pyrazol-1-yl)acetic acid” is a compound with the molecular formula C6H7N3O3 . It is a useful research chemical . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “2-(3-carbamoyl-1H-pyrazol-1-yl)acetic acid”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of “2-(3-carbamoyl-1H-pyrazol-1-yl)acetic acid” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 169.14 . It has a density of 1.6±0.1 g/cm3 . The compound is a powder at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . They have been found to exhibit numerous biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their herbicidal properties . They can help control the growth of unwanted plants or weeds in agricultural fields .

Coordination Chemistry

Pyrazoles are used in coordination chemistry, which involves the study of compounds that have a central atom (usually a metal) surrounded by several atoms or groups of atoms, known as ligands .

Organometallic Chemistry

In organometallic chemistry, which involves the study of chemical compounds containing bonds between carbon and a metal, pyrazoles are used due to their ability to form stable complexes with metals .

Antileishmanial Activity

Some hydrazine-coupled pyrazoles have shown potent antileishmanial activity . For instance, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

Hydrazine-coupled pyrazoles have also shown antimalarial activity . Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Antifungal Activity

1H-1,2,3-triazole-4-carboxylic acid derivatives, which are structurally similar to pyrazoles, have been used for the synthesis of compounds that exhibited antifungal activity .

Antimicrobial Activity

These derivatives have also shown antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv .

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to handle this compound with suitable personal protective equipment .

Future Directions

The future directions for “2-(3-carbamoyl-1H-pyrazol-1-yl)acetic acid” and similar compounds lie in their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals suggests potential for the development of new drugs .

properties

IUPAC Name

2-(3-carbamoylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c7-6(12)4-1-2-9(8-4)3-5(10)11/h1-2H,3H2,(H2,7,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWZEEMMYTYUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-carbamoyl-1H-pyrazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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